4,4-Difluorobutan-2-amine hydrochloride
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Overview
Description
4,4-Difluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2N and a molecular weight of 145.58 g/mol . It is a derivative of butanamine, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
The synthesis of 4,4-Difluorobutan-2-amine hydrochloride typically involves the fluorination of butanamine derivatives. One common method includes the reaction of butan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
4,4-Difluorobutan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4-Difluorobutan-2-amine hydrochloride has several scientific research applications:
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4,4-Difluorobutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
4,4-Difluorobutan-2-amine hydrochloride can be compared with other fluorinated amines such as 4,4,4-Trifluorobutan-2-amine and 4,4-Difluorobutan-2-yl methylamine hydrochloride . These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique properties of this compound, such as its specific binding interactions and reactivity, make it distinct from its analogs .
Properties
IUPAC Name |
4,4-difluorobutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-3(7)2-4(5)6;/h3-4H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZHXJRGUXTACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-35-6 |
Source
|
Record name | 4,4-difluorobutan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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